molecular formula C19H23N3O3S2 B2914907 ethyl 4-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate CAS No. 946371-26-2

ethyl 4-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate

Cat. No.: B2914907
CAS No.: 946371-26-2
M. Wt: 405.53
InChI Key: NTUNUYPGKLQEKT-UHFFFAOYSA-N
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Description

Ethyl 4-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate is a useful research compound. Its molecular formula is C19H23N3O3S2 and its molecular weight is 405.53. The purity is usually 95%.
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Scientific Research Applications

Biological Activities and Applications of Related Compounds

  • Ethylene and Plant Biology : Ethylene, a simple two-carbon atom molecule, significantly impacts plants. Its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), demonstrates that simple molecules can have diverse biological roles, including promoting plant growth and stress resistance (B. V. D. Poel & D. Straeten, 2014).

  • Synthetic Utilities in Organic Chemistry : The synthesis and biological applications of benzothiazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines highlight the broad spectrum of biological activities of these compounds, pointing to their importance in medicinal chemistry (M. Ibrahim, 2011).

  • Antioxidant Capacity Assays : Studies on the ABTS radical cation-based assays elucidate the reaction pathways of antioxidants, demonstrating the specificity of certain reactions and the relevance of these assays for evaluating antioxidant capacity (I. Ilyasov et al., 2020).

  • Medicinal Chemistry of Benzothiazole Derivatives : Benzothiazole and its derivatives show a variety of pharmacological activities, making it a key scaffold in medicinal chemistry. This highlights the potential of benzothiazole-containing compounds in developing new therapeutic agents (M. Rosales-Hernández et al., 2022).

Properties

IUPAC Name

ethyl 4-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-2-25-18(24)13-7-9-14(10-8-13)22-16(20)15(27-19(22)26)17(23)21-11-5-3-4-6-12-21/h7-10H,2-6,11-12,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUNUYPGKLQEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N3CCCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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